Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate is a multi-substituted pyrazolecarboxamide. This compound is known for its role in the industrial synthesis of sildenafil, a medication used to treat erectile dysfunction . It belongs to the class of pyrazoles and is characterized by its unique chemical structure, which includes an amino group, a methyl group, and a propyl group attached to a pyrazole ring.
Preparation Methods
The synthesis of Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The specific reaction conditions and reagents used can vary, but they often involve the use of solvents like THF (tetrahydrofuran) and catalysts such as SnCl2 (tin(II) chloride) and NaOAc (sodium acetate) .
Chemical Reactions Analysis
Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of sildenafil, which is used to treat erectile dysfunction.
Industry: The compound is used in the industrial production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase 1 (PDE1), an enzyme that plays a role in various physiological processes . By inhibiting PDE1, the compound can affect the levels of cyclic nucleotides in cells, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
4-amino-1-methyl-3-propylpyrazole-5-carboxamide: This compound is also used in the synthesis of sildenafil and has similar chemical properties.
Ethyl 1H-indole-3-carboxylates: These compounds have different chemical structures but share some similar biological activities.
The uniqueness of this compound lies in its specific chemical structure and its role as an intermediate in the synthesis of sildenafil, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 4-amino-2-methyl-5-propylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-6-7(10)8(9(13)14-3)12(2)11-6/h4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXTHVPADTUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.